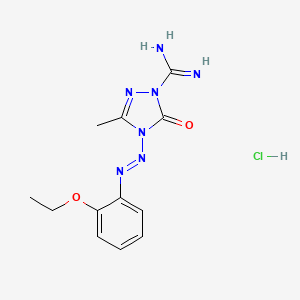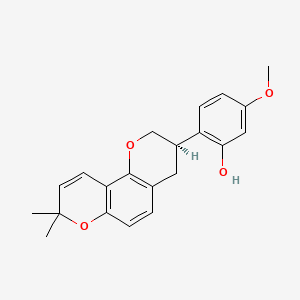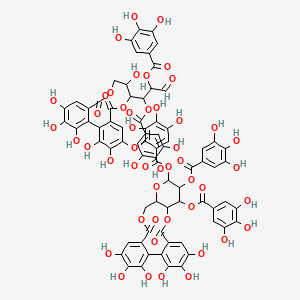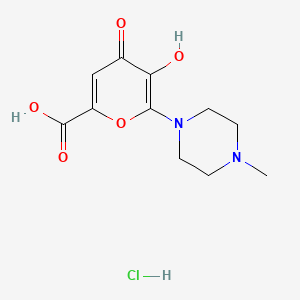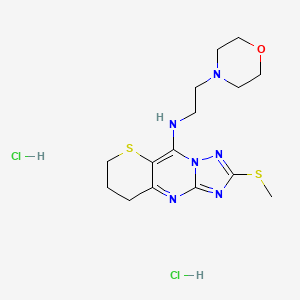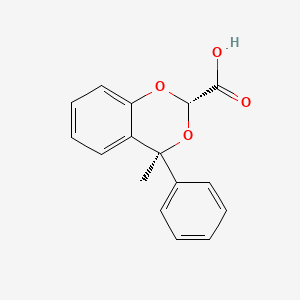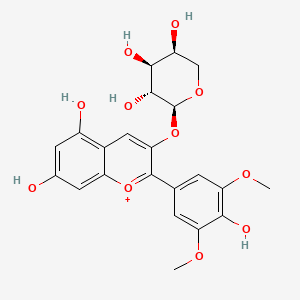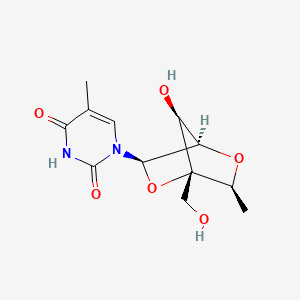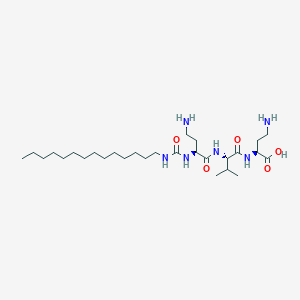
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(221)heptane, exo-(+/-)- is a synthetic organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclic structure and the presence of a fluorinated pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the pyridine ring: This step might involve nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(22
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- would depend on its specific interactions with biological targets. Typically, such compounds might interact with receptors or enzymes, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and size.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloro-5-pyridyl)-7-azabicyclo(2.2.1)heptane: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Methyl-5-pyridyl)-7-azabicyclo(2.2.1)heptane: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- can impart unique properties such as increased metabolic stability, enhanced binding affinity, and altered electronic properties compared to its analogs.
Propiedades
Número CAS |
163517-84-8 |
|---|---|
Fórmula molecular |
C11H13FN2 |
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
(1R,2R,4S)-2-(6-fluoropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13FN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m0/s1 |
Clave InChI |
DCJIJGZSYBOUGL-IVZWLZJFSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)F |
SMILES canónico |
C1CC2C(CC1N2)C3=CN=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


